molecular formula C13H22Cl3N3 B13887149 (5R)-3-methylspiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine;trihydrochloride

(5R)-3-methylspiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine;trihydrochloride

Cat. No.: B13887149
M. Wt: 326.7 g/mol
InChI Key: ASMCFQJXFWGWPY-JNQXMBDASA-N
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Description

This compound is a spirocyclic amine derivative with a unique bicyclic structure combining a cyclopenta[b]pyridine core and a piperidine ring. The (5R)-configuration at the spiro center and the 3-methyl substituent on the pyridine ring define its stereochemical and structural identity. It is synthesized as a trihydrochloride salt to enhance solubility and stability for pharmaceutical applications. The molecular formula is C₁₂H₂₀Cl₃N₃, with a molecular weight of 312.67 g/mol .

  • Protection/deprotection of amines (e.g., benzyl groups).
  • Use of reducing agents like lithium aluminum hydride (LAH) for deprotection .
  • Resolution of diastereomers via epimerization at key centers .

Properties

Molecular Formula

C13H22Cl3N3

Molecular Weight

326.7 g/mol

IUPAC Name

(5R)-3-methylspiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine;trihydrochloride

InChI

InChI=1S/C13H19N3.3ClH/c1-9-6-10-11(16-8-9)7-13(12(10)14)2-4-15-5-3-13;;;/h6,8,12,15H,2-5,7,14H2,1H3;3*1H/t12-;;;/m0.../s1

InChI Key

ASMCFQJXFWGWPY-JNQXMBDASA-N

Isomeric SMILES

CC1=CC2=C(CC3([C@H]2N)CCNCC3)N=C1.Cl.Cl.Cl

Canonical SMILES

CC1=CC2=C(CC3(C2N)CCNCC3)N=C1.Cl.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-3-methylspiro[5,7-dihydrocyclopenta[b]pyridine-6,4’-piperidine]-5-amine;trihydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction, where a suitable precursor undergoes intramolecular cyclization under acidic or basic conditions.

    Introduction of the amine group: The amine group can be introduced through reductive amination or nucleophilic substitution reactions.

    Formation of the trihydrochloride salt: The final compound is converted to its trihydrochloride form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(5R)-3-methylspiro[5,7-dihydrocyclopenta[b]pyridine-6,4’-piperidine]-5-amine;trihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine group or other reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(5R)-3-methylspiro[5,7-dihydrocyclopenta[b]pyridine-6,4’-piperidine]-5-amine;trihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5R)-3-methylspiro[5,7-dihydrocyclopenta[b]pyridine-6,4’-piperidine]-5-amine;trihydrochloride involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic effects.

Biological Activity

The compound (5R)-3-methylspiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine;trihydrochloride, also referred to as a spirocyclic amine derivative, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of (5R)-3-methylspiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine can be represented as follows:

  • Molecular Formula : C₁₈H₂₅Cl₃N₂
  • Molecular Weight : 363.85 g/mol
  • IUPAC Name : (5R)-3-methylspiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine

Research indicates that this compound acts as an inhibitor of specific protein targets involved in various signaling pathways. Notably, it has been identified as a potential inhibitor of the SHP2 protein, which plays a crucial role in cellular signaling and cancer progression. The inhibition of SHP2 can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Pharmacological Effects

  • Anticancer Activity : Studies have shown that (5R)-3-methylspiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine exhibits significant anticancer properties by targeting SHP2 and other related pathways. In vitro assays demonstrated its ability to inhibit the growth of various cancer cell lines, including breast and lung cancer cells .
  • Neuroprotective Effects : Preliminary studies suggest that this compound may also possess neuroprotective properties. It has been shown to modulate neurotransmitter levels and protect neuronal cells from oxidative stress-induced damage .
  • Anti-inflammatory Properties : The compound has demonstrated anti-inflammatory effects in preclinical models by inhibiting pro-inflammatory cytokines and mediators. This suggests potential therapeutic applications in inflammatory diseases .

Case Studies

Study ReferenceObjectiveMethodologyFindings
To evaluate anticancer efficacyIn vitro assays on cancer cell linesSignificant inhibition of cell proliferation observed
Assess neuroprotective effectsIn vivo models of oxidative stressProtection against neuronal damage noted
Investigate anti-inflammatory activityCytokine assays in cellular modelsReduced levels of pro-inflammatory cytokines

Comparison with Similar Compounds

Structural Analogues and Stereoisomers

Table 1: Key Structural and Stereochemical Differences
Compound Name Substituents Stereochemistry Salt Form CAS Number
(5R)-3-methylspiro[...]trihydrochloride 3-methyl 5R Trihydrochloride Not explicitly listed
(5S)-spiro[...]trihydrochloride None 5S Trihydrochloride 2413983-72-7
spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine;trihydrochloride None Not specified Trihydrochloride 2891598-78-8
(S)-5,7-dihydrospiro[...]dihydrochloride None 5S Dihydrochloride 2413983-72-7

Key Observations :

  • Substituent Effects: The 3-methyl group in the target compound may enhance lipophilicity and receptor binding compared to non-methylated analogs .
  • Stereochemistry : The (5R)-configuration distinguishes it from the (5S)-enantiomer, which is commercially available and used in preclinical studies .
  • Salt Form : Trihydrochloride salts improve aqueous solubility over dihydrochloride forms, critical for drug formulation .

Pharmacological and Physicochemical Properties

Table 2: Physicochemical and Commercial Comparison
Property/Parameter (5R)-3-methylspiro[...]trihydrochloride (5S)-spiro[...]trihydrochloride spiro[...]trihydrochloride (unsubstituted)
Molecular Weight (g/mol) 312.67 312.67 312.67
Purity Not reported ≥95% ≥95%
Melting Point Not reported Not reported Not reported
Solubility Enhanced (trihydrochloride) Enhanced Enhanced
Commercial Price (250 mg) Not listed $343 (Aaron Chemicals) $343–$2,656 (varies by supplier)

Key Observations :

  • Stability : Trihydrochloride salts are preferred for long-term storage due to high thermal stability .

Pharmacological Relevance

Spirocyclic amines are explored as SHP2 inhibitors for cancer therapy . For example, derivatives like 1'-(imidazo[1,2-c]pyrimidin-5-yl)-5,7-dihydrospiro[...]-5-amine show potent inhibition of SHP2, a target in RAS-driven cancers .

In contrast, ubrogepant , a related spirocyclic compound, is an FDA-approved CGRP receptor antagonist for migraines. Its structure includes a spiro[cyclopenta[b]pyridine-piperidine] core but with additional fluorinated and carboxamide groups .

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